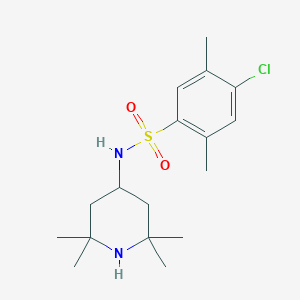![molecular formula C20H18N2O3S B245710 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245710.png)
1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as MNBSB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole compounds and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In addition, 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to inhibit the replication of certain viruses, such as hepatitis B virus and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in lab experiments is its high purity and stability. 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Orientations Futures
There are several future directions for research on 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. One area of interest is the development of 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole and to identify potential targets for its therapeutic use.
Méthodes De Synthèse
1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be synthesized by the reaction of 4-methoxy-1-naphthalene sulfonyl chloride with 5,6-dimethyl-1H-benzimidazole in the presence of a base. The reaction yields 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole as a white crystalline solid with a melting point of 240-242°C. The purity of 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be confirmed by NMR and MS analysis.
Applications De Recherche Scientifique
1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. 1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C20H18N2O3S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1-(4-methoxynaphthalen-1-yl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C20H18N2O3S/c1-13-10-17-18(11-14(13)2)22(12-21-17)26(23,24)20-9-8-19(25-3)15-6-4-5-7-16(15)20/h4-12H,1-3H3 |
Clé InChI |
OZUQEGKEHHDUMM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)

![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)

![1-[(4-iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245701.png)


![1-[(4-Butoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B245709.png)